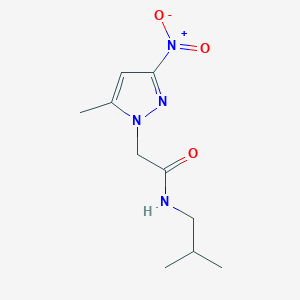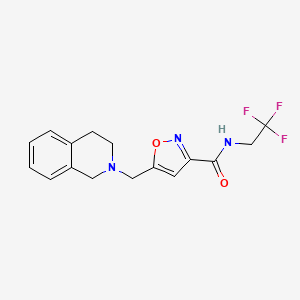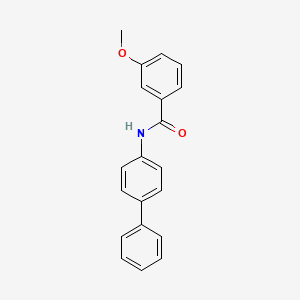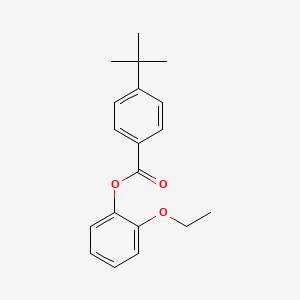![molecular formula C15H14ClNO2S B5688743 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has a sulfonyl group attached to a phenyl ring.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that this compound may act as an antioxidant and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It has also been suggested that this compound may have neuroprotective effects by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on elucidating the compound's mechanism of action, which would provide insight into its potential therapeutic applications. Additionally, further research could be conducted to investigate the compound's neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Finally, research could be conducted to optimize the synthesis method for this compound, which would make it more accessible for future research and development.
In conclusion, 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a promising compound that has potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been extensively studied for its anticancer and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydroisoquinoline in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using column chromatography. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHPQBPVDVEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)

![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)

![1,1'-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5688686.png)


![N-[3-(1,3-benzothiazol-2-yl)propyl]-5-oxo-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5688703.png)

![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)
![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)